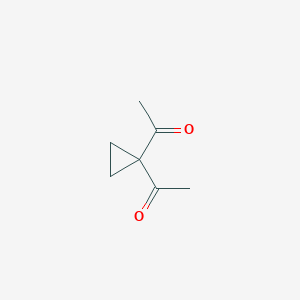

1,1-Diacetylcyclopropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-acetylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLELEQGKTUGEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297501 | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695-70-5 | |

| Record name | 695-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-DIACETYLCYCLOPROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Unique Potential of a Strained Ketone

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1,1-Diacetylcyclopropane

For Researchers, Scientists, and Drug Development Professionals

This compound is a fascinating and synthetically versatile organic compound that holds considerable potential for researchers in organic synthesis and medicinal chemistry. Its structure, featuring two activating acetyl groups attached to a single carbon of a strained cyclopropane ring, creates a unique electronic and steric environment. This guide delves into the core chemical properties of this molecule, providing insights into its synthesis, reactivity, and potential as a scaffold in the development of novel chemical entities.

The cyclopropyl fragment is increasingly recognized as a valuable pharmacophore in drug design.[1][2] The inherent properties of the cyclopropane ring—such as its rigid, three-dimensional structure, enhanced π-character in its C-C bonds, and ability to act as a bioisostere for other functional groups—can confer significant advantages to a drug candidate.[1][2] These advantages include enhanced metabolic stability, improved binding affinity and potency, and altered physicochemical properties like pKa and membrane permeability.[1][3] this compound serves as an excellent starting point for accessing this privileged scaffold, with its two carbonyl groups acting as versatile handles for extensive chemical modification.

Core Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule begins with its physical and spectroscopic characteristics. This compound is an oil at room temperature, soluble in common organic solvents like dichloromethane, ethyl acetate, and hexane.[4][5]

Physical Properties

The key physicochemical identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 695-70-5 | [4][6] |

| Molecular Formula | C₇H₁₀O₂ | [4][6] |

| Molecular Weight | 126.15 g/mol | [4][6] |

| IUPAC Name | 1-(1-acetylcyclopropyl)ethanone | [6] |

| Boiling Point | 74.0-74.5 °C at 8 Torr | [4][5] |

| Density | 1.0253 g/cm³ at 30 °C | [4][5] |

| Appearance | Oil | [4][5] |

| Solubility | Dichloromethane, Ethyl Acetate, Hexane | [4][5] |

Spectroscopic Signature

While specific high-resolution spectra are not publicly cataloged, the structure of this compound allows for a confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and characterization.

-

¹H NMR Spectroscopy : The high degree of symmetry in the molecule simplifies its proton NMR spectrum. Two distinct signals are expected:

-

A singlet integrating to 6 protons (6H) for the two equivalent methyl groups (–CH₃). This signal would appear in the typical alkyl ketone region, estimated around δ 2.1-2.3 ppm.

-

A singlet integrating to 4 protons (4H) for the two equivalent methylene groups (–CH₂) of the cyclopropane ring. Due to the ring strain and proximity to the carbonyl groups, this signal would be shifted downfield compared to a simple cyclopropane, likely in the range of δ 1.2-1.5 ppm. The equivalence arises from a plane of symmetry bisecting the C(O)-C-C(O) angle.[7][8]

-

-

¹³C NMR Spectroscopy : The carbon spectrum would display four unique signals corresponding to the different carbon environments:

-

A signal for the carbonyl carbons (C=O) in the δ 195-205 ppm range.

-

A signal for the quaternary cyclopropyl carbon (C(C=O)₂) which would be significantly deshielded.

-

A signal for the methylene carbons (–CH₂–) of the cyclopropane ring.

-

A signal for the methyl carbons (–CH₃).

-

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum would be a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone functional groups, typically found in the region of 1690-1715 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is not widely documented with a standard procedure, but its structure suggests a logical approach based on the principles of forming doubly activated cyclopropanes. A highly plausible and efficient method involves the phase-transfer catalyzed (PTC) alkylation of an active methylene compound, acetylacetone (2,4-pentanedione), with a 1,2-dihaloethane. This approach is analogous to the synthesis of cyclopropane-1,1-dicarboxylic acid from diethyl malonate.[9]

The causality behind this choice of methodology lies in its efficiency. Acetylacetone possesses sufficiently acidic α-protons that can be deprotonated by a strong base like sodium hydroxide. The resulting enolate, however, needs to be brought into contact with the organic alkylating agent. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the hydroxide or enolate anion from the aqueous phase to the organic phase where the reaction with 1,2-dibromoethane can occur. This avoids harsh, anhydrous conditions and often leads to higher yields.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound via phase-transfer catalysis.

Experimental Protocol (Proposed)

This protocol is designed as a self-validating system based on established methods for similar cyclopropanations.[9]

-

Reaction Setup : To a 250 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, add a solution of 50% aqueous sodium hydroxide (50 mL).

-

Catalyst Addition : While stirring vigorously, add triethylbenzylammonium chloride (TEBAC, ~2 mmol) to the aqueous base.

-

Reactant Addition : Prepare a mixture of acetylacetone (50 mmol) and 1,2-dibromoethane (75 mmol). Add this mixture to the stirring biphasic system all at once. An exothermic reaction is expected.

-

Reaction : Continue to stir the mixture vigorously for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup : After the reaction is complete, transfer the mixture to a separatory funnel. Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Purification : Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

-

Final Product : Purify the resulting crude oil by vacuum distillation to yield pure this compound.[4][5]

Chemical Reactivity: A Tale of Strain and Activation

The reactivity of this compound is governed by two primary features: the inherent ring strain of the cyclopropane core and the electron-withdrawing nature of the two acetyl groups. This "donor-acceptor" cyclopropane character, where the cyclopropane C-C bonds act as the donor and the carbonyls as the acceptor, makes the molecule susceptible to a variety of transformations.[10]

Acid-Catalyzed Ring Opening

Under Lewis or Brønsted acid catalysis, the carbonyl oxygens can be activated by protonation or coordination, making the quaternary carbon highly electrophilic. This facilitates a nucleophilic attack that results in the opening of the strained ring. This behavior is a hallmark of donor-acceptor cyclopropanes.[11][12] For instance, reaction with a Lewis acid like tantalum(V) chloride (TaCl₅) in the absence of other nucleophiles can lead to ring-opening followed by chloride incorporation.[12]

Caption: Generalized mechanism for Lewis acid-catalyzed ring opening.

This reactivity is synthetically powerful. By choosing different nucleophiles (e.g., alcohols, thiols, amines), a wide array of functionalized acyclic products can be generated from a single cyclopropane precursor, making it a divergent synthetic building block.

Base-Catalyzed Reactions

The α-protons on the methyl groups of this compound are acidic (pKa ≈ 9-11 in DMSO, typical for β-dicarbonyls) and can be readily removed by a suitable base to form an enolate. This enolate can then participate in a variety of classic carbonyl chemistry reactions.

-

Aldol and Knoevenagel Condensations : The enolate can react with aldehydes and ketones to form β-hydroxy ketone adducts or undergo subsequent dehydration to yield α,β-unsaturated products.

-

Michael Additions : The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems.

-

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator or base would lead to halogenation at the methyl groups.

The choice of base is critical; a strong, non-nucleophilic base like potassium hexamethyldisilazane (KHMDS) or lithium diisopropylamide (LDA) would cleanly generate the enolate for subsequent reaction, while a nucleophilic base like sodium hydroxide could potentially lead to competing ring-opening or retro-Claisen reactions under harsh conditions.[13][14]

Thermal Rearrangements

While this compound itself does not undergo the classic divinylcyclopropane-Cope rearrangement, its thermal stability is still of interest.[15][16] Thermal isomerization of substituted cyclopropanes is a known process, often proceeding through a diradical intermediate formed by the homolytic cleavage of a C-C bond.[17][18] For this compound, heating to high temperatures could potentially lead to rearrangements that form five-membered ring systems like dihydrofuranones or cyclopentenones, driven by the release of ring strain.[19]

Applications in Drug Discovery and Development

The true value of this compound for medicinal chemists lies in its potential as a versatile synthetic scaffold. The two acetyl groups provide orthogonal handles for building molecular complexity and generating libraries of diverse compounds for biological screening.[20]

Scaffold Diversification

The dual ketone functionality is a gateway to a vast chemical space.

Caption: Potential diversification pathways from the this compound core.

-

Reduction : The ketones can be reduced to secondary alcohols, introducing chirality and hydrogen bond donors.

-

Reductive Amination : Reaction with amines under reducing conditions can generate diamines, introducing basic centers crucial for target interaction and improving solubility.

-

Condensation Chemistry : Reaction with hydrazines or hydroxylamine can readily form bis-pyrazoles, bis-isoxazoles, or bis-oximes, rapidly increasing molecular complexity and introducing heteroaromatic rings often found in bioactive molecules.

-

Organometallic Additions : Grignard or organolithium reagents can add to the carbonyls to form tertiary alcohols, allowing for the introduction of diverse alkyl or aryl substituents.

This ability to rapidly generate a library of structurally related but functionally diverse molecules is a cornerstone of modern drug discovery campaigns.

Conclusion

This compound is more than a simple chemical curiosity; it is a potent and versatile building block for advanced organic synthesis. Its unique combination of a strained cyclopropane ring and dual activating acetyl groups provides a rich landscape of chemical reactivity, from controlled ring-opening reactions to a multitude of base-catalyzed transformations. For researchers in drug development, it represents an accessible and highly modifiable scaffold, ideal for generating novel chemical libraries to probe biological systems and discover next-generation therapeutics. A thorough understanding of its core properties and reactivity is the key to unlocking its full synthetic potential.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. This compound CAS#: 695-70-5 [m.chemicalbook.com]

- 5. This compound | 695-70-5 [amp.chemicalbook.com]

- 6. This compound | C7H10O2 | CID 272129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. reddit.com [reddit.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes [mdpi.com]

- 13. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 17. 795. The thermal isomerization of 1,1-dimethylcyclopropane - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. 221. The thermal unimolecular isomerization of 1,1-dimethyl-cyclopropane at low pressures - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 19. scite.ai [scite.ai]

- 20. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 1,1-Diacetylcyclopropane

Abstract: This technical guide provides a comprehensive, methodology-driven exploration of the structural elucidation of 1,1-diacetylcyclopropane (C₇H₁₀O₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data reporting to detail the causal logic behind experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating analytical workflow that confirms the molecule's unique gem-dicarbonyl cyclopropane structure. Each step is grounded in authoritative principles and supported by detailed protocols and data analysis.

Introduction and Strategic Overview

This compound is a fascinating molecule whose chemical properties are dictated by the interplay between the strained three-membered ring and the electron-withdrawing nature of two geminal acetyl groups. Its utility as a building block in organic synthesis necessitates an unambiguous confirmation of its structure. The elucidation process is not merely a checklist of techniques but a logical puzzle where each piece of spectroscopic data provides complementary evidence, culminating in a single, undeniable structure.

This guide will deconstruct the process, focusing on a multi-spectroscopic approach. We will demonstrate how the inherent symmetry of the molecule is a critical factor in interpreting the resulting spectra and how each technique interrogates a different aspect of the molecular architecture—from the carbon-hydrogen framework to its functional groups and overall mass.

Logical Workflow for Structure Elucidation

The following workflow outlines the systematic approach detailed in this guide.

Caption: A logical workflow for the structural elucidation of this compound.

Foundational Context: Synthesis Pathway

To approach a structural elucidation, understanding the molecule's synthetic origin is invaluable. A common route to gem-disubstituted cyclopropanes involves the reaction of an active methylene compound with a 1,2-dihalide. For this compound, a plausible synthesis involves the base-mediated reaction of ethyl acetoacetate with 1,2-dibromoethane, followed by hydrolysis and decarboxylation, or a direct cyclopropanation of a diketone precursor.[1] This synthetic context establishes the high probability of a cyclopropane ring and two acetyl groups, forming the basis of our structural hypothesis.

Spectroscopic Deep Dive: Data and Interpretation

The core of the elucidation lies in the synergistic interpretation of data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry axis passing through the quaternary carbon and bisecting the C-C bond opposite it, the two acetyl groups are chemically equivalent, as are the two methylene groups of the cyclopropane ring.

This technique provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

-

Expertise & Causality: We predict only two signals. The molecular symmetry renders the six methyl protons identical and the four cyclopropyl methylene protons identical. The absence of adjacent, non-equivalent protons leads to the prediction of two singlets. The unique ring current of the cyclopropane ring is known to cause significant shielding, shifting protons attached to it to an unusually high field (low ppm value).[2][3]

-

Expected Data & Interpretation:

-

Signal 1: A singlet at approximately δ 2.2 ppm .

-

Integration: 6H

-

Assignment: These are the six equivalent protons of the two methyl groups (-CH₃). The chemical shift is characteristic of a methyl ketone.

-

-

Signal 2: A singlet at approximately δ 1.3 ppm .

-

The observation of two singlets with an integration ratio of 3:2 (or 6H:4H) is compelling evidence for the proposed high-symmetry structure.

This technique reveals the number of unique carbon environments.

-

Expertise & Causality: The molecule's symmetry dictates that we should observe four distinct carbon signals: one for the two equivalent carbonyl carbons, one for the two equivalent methyl carbons, one for the two equivalent methylene carbons in the ring, and one for the unique quaternary carbon at the point of substitution.

-

Expected Data & Interpretation:

-

Signal 1: δ ~205 ppm . Assigned to the carbonyl carbons (C =O). Ketone carbonyls are characteristically found far downfield.

-

Signal 2: δ ~35 ppm . Assigned to the quaternary cyclopropyl carbon (C (C=O)₂).

-

Signal 3: δ ~28 ppm . Assigned to the methyl carbons (-C H₃).

-

Signal 4: δ ~18 ppm . Assigned to the methylene carbons of the cyclopropane ring (-C H₂-).

-

The presence of exactly four signals, including one in the distinct ketone region, provides a precise carbon count that aligns perfectly with the hypothesized structure.

Infrared (IR) Spectroscopy

IR spectroscopy is unparalleled for the rapid identification of functional groups.

-

Expertise & Causality: The primary functional groups in this compound are the ketone (C=O) and the alkane-like C-H bonds. The most prominent feature in the IR spectrum will be the carbonyl stretch. For aliphatic ketones, this stretch typically appears as a strong, sharp band around 1715 cm⁻¹.[5] The presence of two carbonyls can sometimes lead to a doublet due to symmetric and asymmetric stretching modes.[6] Additionally, the C-H bonds of the strained cyclopropane ring may show stretching frequencies slightly above 3000 cm⁻¹, a region often associated with sp² C-H bonds, due to the increased s-character of the C-H orbitals in the strained ring.[2]

-

Expected Data & Interpretation:

-

~1710 cm⁻¹: A very strong, sharp absorption. This is the definitive signal for the C=O stretch of the ketone groups.

-

~2950-3010 cm⁻¹: Medium to strong C-H stretching absorptions. This region will contain signals for both the methyl and the cyclopropyl C-H bonds.

-

~1360 cm⁻¹ & ~1450 cm⁻¹: C-H bending vibrations for the methyl and methylene groups.

-

The unequivocal presence of the intense carbonyl peak is a critical piece of evidence confirming the diketone nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

-

Expertise & Causality: For this compound (C₇H₁₀O₂), the exact mass is 126.0681 g/mol . Electron Ionization (EI) MS will generate a molecular ion (M⁺˙) and fragment ions. The most likely fragmentation pathways involve the cleavage of the stable acetyl group.

-

Expected Data & Interpretation:

-

m/z = 126: The molecular ion peak (M⁺˙), confirming the molecular formula.

-

m/z = 83: A prominent peak corresponding to the loss of an acetyl radical (•COCH₃, 43 Da). This [M - 43]⁺ ion (an acetylcyclopropyl cation) is expected to be a major fragment due to its stability.

-

m/z = 43: A strong peak corresponding to the acetyl cation ([CH₃CO]⁺). This is a very common and stable fragment for any molecule containing an acetyl group.

-

The combination of the correct molecular ion peak and a fragmentation pattern dominated by the loss of an acetyl group provides the final validation of the molecule's identity and connectivity.

Data Synthesis and Structural Confirmation

The convergence of evidence from all three spectroscopic techniques provides an unshakeable confirmation of the structure.

| Spectroscopic Technique | Key Data | Inferred Structural Feature |

| ¹H NMR | Two singlets (δ ~2.2, δ ~1.3) | High molecular symmetry |

| Integration ratio of 3:2 (6H:4H) | Two equivalent -CH₃ and two equivalent -CH₂ groups | |

| Upfield shift (δ ~1.3) | Presence of a cyclopropane ring | |

| ¹³C NMR | Four distinct signals | Four unique carbon environments, matching symmetry |

| Signal at δ ~205 ppm | Presence of ketone carbonyl groups | |

| IR Spectroscopy | Strong, sharp peak at ~1710 cm⁻¹ | Definitive evidence of C=O functional groups |

| Mass Spectrometry | Molecular ion peak at m/z = 126 | Confirms molecular formula C₇H₁₀O₂ |

| Major fragments at m/z = 83 & 43 | Loss of an acetyl group, confirming connectivity |

The diagram below illustrates how the key spectroscopic signals map directly to the molecular structure.

Caption: Correlation of multi-spectroscopic data to the final structure of this compound.

Standard Operating Protocols

For reproducibility and validation, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the purified this compound sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data at 298 K.

-

Use a spectral width of 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data using a proton-decoupled pulse program.

-

Use a spectral width of 240 ppm.

-

Accumulate at least 512 scans.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm and the residual CHCl₃ peak to δ 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt (NaCl or KBr) plate.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan the sample over a range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean salt plate immediately prior to the sample scan.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry

-

Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) for separation from any volatile impurities or via direct infusion if the sample is pure.

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition (GC-MS method):

-

GC Column: Use a standard nonpolar column (e.g., DB-5ms).

-

Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 15°C/min.

-

MS Source: EI at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives [authors.library.caltech.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

An In-Depth Technical Guide to 1,1-Diacetylcyclopropane (CAS Number 695-70-5): A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-diacetylcyclopropane (CAS No. 695-70-5), a unique and highly functionalized cyclopropane derivative. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind its synthesis, reactivity, and potential applications in medicinal chemistry. We will explore its physicochemical properties, provide a detailed, field-proven analogous synthesis protocol, and delve into its reactivity as a donor-acceptor cyclopropane, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery. This guide is designed to be a self-validating resource, with in-text citations to authoritative sources and a comprehensive reference list to support all technical claims.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a "privileged scaffold" in modern drug design. Its rigid, three-dimensional structure and unique electronic properties—a hybrid of sp2 and sp3 character—offer medicinal chemists a powerful tool to address common challenges in drug development. The incorporation of a cyclopropyl group can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the exploration of novel chemical space. This compound, with its two activating acetyl groups, represents a particularly versatile building block, poised for a variety of chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 695-70-5 | |

| Molecular Formula | C₇H₁₀O₂ | |

| Molecular Weight | 126.15 g/mol | |

| Appearance | Oil | |

| Boiling Point | 74.0-74.5 °C at 8 Torr | |

| Density | 1.0253 g/cm³ at 30 °C | |

| Solubility | Dichloromethane, Ethyl Acetate, Hexane |

Predicted NMR Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.20 | s | 6H | 2 x -C(=O)CH ₃ |

| ~1.40 | s | 4H | 2 x -CH ₂- (cyclopropyl) |

Predicted ¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | C =O |

| ~40.0 | Quaternary Cyclopropyl C |

| ~25.0 | -C(=O)C H₃ |

| ~18.0 | Cyclopropyl C H₂ |

Synthesis of this compound: A Self-Validating Protocol

The synthesis of 1,1-disubstituted cyclopropanes is often achieved through the double alkylation of a C-H acidic compound with a 1,2-dihaloethane. For this compound, the logical precursors are acetylacetone and 1,2-dibromoethane. While a specific protocol for this exact transformation is not readily found in the primary literature, a highly reliable and analogous procedure is provided in Organic Syntheses for the preparation of cyclopropane-1,1-dicarboxylic acid from diethyl malonate. We present here an adapted, step-by-step methodology based on this field-proven protocol, which is expected to provide this compound in good yield.

Reaction Principle

The reaction proceeds via a phase-transfer catalyzed double alkylation. A strong base deprotonates the acidic α-hydrogens of acetylacetone, and the resulting enolate undergoes two successive nucleophilic substitution reactions with 1,2-dibromoethane to form the cyclopropane ring. The use of a phase-transfer catalyst is crucial for transporting the enolate from the aqueous phase to the organic phase where the alkylation occurs.

Figure 1. Phase-transfer catalyzed synthesis of this compound.

Detailed Experimental Protocol (Analogous Procedure)

This protocol is adapted from the Organic Syntheses procedure for the preparation of cyclopropane-1,1-dicarboxylic acid.

Materials:

-

Acetylacetone (1.0 mol)

-

1,2-Dibromoethane (1.5 mol)

-

Sodium hydroxide (2.0 mol)

-

Tetrabutylammonium bromide (TEBAB) or other suitable phase-transfer catalyst (0.05 mol)

-

Dichloromethane (or another suitable organic solvent)

-

Water

-

Hydrochloric acid (for workup)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, dissolve sodium hydroxide in water.

-

Add the phase-transfer catalyst to the aqueous base solution.

-

In a separate beaker, prepare a mixture of acetylacetone and 1,2-dibromoethane in the organic solvent.

-

With vigorous stirring, add the organic mixture to the aqueous phase.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Reactivity and Mechanistic Insights

This compound is a classic example of a "donor-acceptor" cyclopropane. The cyclopropane ring itself acts as an electron donor, while the two geminal acetyl groups are strong electron acceptors. This electronic arrangement polarizes the distal C-C bonds of the cyclopropane ring, making them susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions

The strained three-membered ring of this compound can undergo ring-opening reactions with a variety of nucleophiles. This reactivity provides a powerful tool for the synthesis of linear, functionalized molecules that would be challenging to prepare otherwise.

Figure 2. General scheme of nucleophilic ring-opening of this compound.

Synthesis of Heterocycles: The Reaction with Hydrazine

A particularly useful transformation of this compound is its reaction with hydrazine to form heterocyclic compounds. Acting as a masked 1,3-dicarbonyl, it can undergo condensation with hydrazine to form pyrazole derivatives. This reaction is analogous to the well-established Knorr pyrazole synthesis from acetylacetone.

Reaction with Hydrazine Hydrate: The reaction of this compound with hydrazine hydrate is expected to proceed via a ring-opening-cyclization cascade to yield 3,5-dimethyl-4,5-dihydro-1H-pyrazole, which can then be oxidized to 3,5-dimethylpyrazole.

Figure 3. Proposed pathway for the synthesis of 3,5-dimethylpyrazole from this compound.

Applications in Drug Development: A Gateway to Novel Scaffolds

The cyclopropane motif is increasingly found in clinically approved drugs and late-stage drug candidates. Its ability to impart favorable pharmacokinetic properties makes it an attractive feature in drug design. While there are no currently marketed drugs that explicitly list this compound as a starting material, its potential as a versatile building block is significant.

Case Study: The 1,1-Disubstituted Cyclopropane Core in an SGLT2 Inhibitor

A relevant example of the utility of the 1,1-disubstituted cyclopropane core in medicinal chemistry is found in the synthesis of SGLT2 inhibitors for the treatment of diabetes. A patent describes the synthesis of a 1,1-diphenylcyclopropane derivative as a key intermediate for this class of drugs. This highlights the pharmaceutical industry's interest in this structural motif and suggests the potential for this compound to be used in similar contexts.

Potential as a Scaffold for Library Synthesis

The true value of this compound for drug discovery lies in its potential as a starting point for the synthesis of diverse compound libraries. The two acetyl groups can be readily modified through a variety of established chemical transformations, and the cyclopropane ring can undergo a range of ring-opening and annulation reactions. This allows for the rapid generation of a multitude of structurally diverse molecules for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

1,2-Dibromoethane: This is a toxic and carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Strong Bases (e.g., NaOH): These are corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Hydrazine Hydrate: This is a corrosive and toxic substance. It should be handled in a fume hood, and appropriate PPE should be worn.

-

This compound: While specific toxicity data is limited, it should be handled with the standard precautions for organic chemicals. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a highly functionalized and reactive building block with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through adaptation of established protocols for similar compounds. Its "donor-acceptor" nature makes it a versatile substrate for a variety of ring-opening and annulation reactions, providing access to a wide range of linear and heterocyclic scaffolds. For drug development professionals, this compound represents a valuable starting point for the creation of novel compound libraries to explore new biological targets and develop next-generation therapeutics.

A Comprehensive Technical Guide to the Synthesis of 1,1-Diacetylcyclopropane from Diethyl Malonate

Executive Summary

This technical guide provides a detailed, research-level overview of a robust synthetic pathway for producing 1,1-diacetylcyclopropane, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, diethyl malonate. The proposed multi-step sequence is designed for efficiency and control, emphasizing the rationale behind methodological choices and reaction mechanisms. Key transformations include a phase-transfer catalyzed cyclopropanation, conversion to a reactive diacyl chloride intermediate, and a selective double acylation using an organocuprate reagent. This document serves as an in-depth resource for researchers and professionals in drug development and chemical synthesis, offering step-by-step protocols, mechanistic insights, and a framework for practical application.

Introduction: The Significance of the this compound Moiety

Cyclopropane rings are privileged structural motifs in organic chemistry, prized for their unique conformational properties and inherent ring strain, which can be harnessed for diverse chemical transformations. When substituted at the C1 position with two acetyl groups, the resulting this compound molecule becomes a highly versatile intermediate. Its geminal dicarbonyl functionality allows for a wide array of subsequent reactions, including the formation of heterocyclic systems, making it a key precursor in the synthesis of complex pharmaceutical agents and novel materials. The synthetic challenge lies in the controlled construction of this strained, highly functionalized three-membered ring. The pathway detailed herein begins with diethyl malonate, an inexpensive and common C3 building block.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, maximizing yield and purity at each stage. The strategy avoids the isolation of the intermediate diester, proceeding directly to the dicarboxylic acid, which is then activated and coupled with a methylating agent.

-

One-Pot Cyclopropanation & Hydrolysis: Diethyl malonate is converted directly to cyclopropane-1,1-dicarboxylic acid via a phase-transfer catalyzed reaction with 1,2-dibromoethane and concentrated alkali. This efficient one-pot method bypasses the challenging purification of the intermediate diethyl cyclopropane-1,1-dicarboxylate.[1][2]

-

Activation of Carboxylic Acids: The resulting dicarboxylic acid is converted to the highly reactive cyclopropane-1,1-dicarbonyl chloride using a standard chlorinating agent like thionyl chloride.

-

Selective Di-acylation via Organocuprate Coupling: The diacyl chloride is treated with lithium dimethylcuprate (a Gilman reagent) to yield the target molecule, this compound. This organometallic reagent is specifically chosen for its ability to convert acyl chlorides to ketones without the common side reaction of over-addition to form a tertiary alcohol.[3][4]

Overall Synthetic Workflow

Caption: A three-step synthetic route from diethyl malonate to this compound.

Step 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Expertise & Rationale

The traditional approach to forming the cyclopropane ring from diethyl malonate involves a double alkylation with 1,2-dibromoethane using a base like sodium ethoxide.[5] However, this method often suffers from incomplete reaction and requires a difficult distillation to separate the product from unreacted starting material.[2] Furthermore, a separate, often slow, saponification step is needed to obtain the dicarboxylic acid.

To circumvent these issues, we employ a highly efficient one-pot procedure utilizing phase-transfer catalysis.[2] A phase-transfer catalyst, such as benzyltriethylammonium chloride, facilitates the transport of the malonate anion from the aqueous phase, where it is formed by a concentrated sodium hydroxide solution, to the organic phase (1,2-dibromoethane). This allows the cyclization and in-situ hydrolysis to occur under vigorous, heterogeneous conditions, leading directly to the desired dicarboxylic acid salt. Subsequent acidification yields the product in high purity after a simple crystallization.[2]

Mechanistic Insight: Phase-Transfer Catalyzed Cyclopropanation

The reaction proceeds via a tandem SN2 mechanism.

Caption: Mechanism of cyclopropane ring formation from diethyl malonate.

Experimental Protocol

Adapted from Singh, R. K.; Danishefsky, S. Org. Synth.1977 , 56, 39.[2]

Table 1: Reagents for Cyclopropane-1,1-dicarboxylic Acid Synthesis

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Diethyl Malonate | 160.17 | 80.0 g | 0.50 |

| 1,2-Dibromoethane | 187.86 | 141.0 g | 0.75 |

| Sodium Hydroxide | 40.00 | 500 g | 12.5 |

| Deionized Water | 18.02 | to 1 L | - |

| Benzyltriethylammonium Chloride | 227.77 | 11.4 g | 0.05 |

| Conc. Hydrochloric Acid | 36.46 | ~500 mL | - |

| Diethyl Ether | 74.12 | ~2 L | - |

Procedure:

-

In a 2-L three-necked flask equipped with a mechanical stirrer, add 500 g of sodium hydroxide to 500 mL of water to prepare a 50% aqueous solution.

-

To the vigorously stirred NaOH solution at 25°C, add 11.4 g (0.05 mol) of benzyltriethylammonium chloride.

-

Add a mixture of 80.0 g (0.50 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane to the suspension all at once. An exothermic reaction will cause the temperature to rise.

-

Stir the mixture vigorously for 2 hours.

-

Transfer the contents to a 4-L flask, rinsing with water. Cool the mixture to 15°C in an ice bath.

-

Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, maintaining the temperature between 15°C and 25°C.

-

Extract the aqueous layer three times with 500 mL portions of diethyl ether.

-

Combine the ether layers, wash with brine, dry over anhydrous magnesium sulfate, and decolorize with activated carbon.

-

Remove the solvent by rotary evaporation to yield a semi-solid residue.

-

Triturate the residue with 100 mL of benzene and filter to collect the white crystals.

-

Yield: 43–48 g (66–73%) of cyclopropane-1,1-dicarboxylic acid.

Step 2: Synthesis of Cyclopropane-1,1-dicarbonyl Chloride

Expertise & Rationale

To facilitate the addition of the acetyl groups, the dicarboxylic acid must be converted into a more electrophilic species. The diacyl chloride is an ideal intermediate. Carboxylic acids are readily converted to acyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Experimental Protocol

Table 2: Reagents for Diacyl Chloride Synthesis

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (per 0.1 mol diacid) | Moles |

| Cyclopropane-1,1-dicarboxylic Acid | 130.10 | 13.0 g | 0.10 |

| Thionyl Chloride (SOCl₂) | 118.97 | 26.2 g (15.6 mL) | 0.22 |

| Dimethylformamide (DMF) | 73.09 | 1-2 drops | Catalytic |

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas).

-

To the flask, add 13.0 g (0.10 mol) of cyclopropane-1,1-dicarboxylic acid.

-

Slowly add 15.6 mL (0.22 mol) of thionyl chloride, followed by one drop of DMF as a catalyst.

-

Gently heat the mixture to reflux (approx. 76°C) and maintain for 1-2 hours, or until gas evolution ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude cyclopropane-1,1-dicarbonyl chloride is typically used immediately in the next step without further purification.

Step 3: Synthesis of this compound

Expertise & Rationale

This final C-C bond formation is the most critical step. The use of highly reactive organometallics like Grignard reagents (RMgX) or organolithium reagents (RLi) with acyl chlorides is problematic. While they will add to the carbonyl, the resulting ketone intermediate is also highly reactive towards these reagents, leading to a second addition and the formation of a tertiary alcohol as a significant byproduct.[4]

To selectively form the ketone, a less reactive organometallic reagent is required. The Corey-House synthesis, which employs a lithium diorganocuprate (Gilman reagent), is the ideal choice.[3][6][7] Lithium dimethylcuprate (Me₂CuLi) is nucleophilic enough to react efficiently with the highly electrophilic acyl chloride but is significantly less reactive towards the resulting ketone product.[4] This dramatic difference in reactivity allows for the clean and high-yield synthesis of this compound.

Mechanistic Insight: The Corey-House Reaction

The reaction is believed to proceed through an oxidative addition/reductive elimination pathway at the copper center.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 5. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 6. byjus.com [byjus.com]

- 7. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1-Diacetylcyclopropane

This guide provides a detailed analysis of the spectroscopic data for 1,1-diacetylcyclopropane (CAS No. 695-70-5), a valuable building block in organic synthesis.[1] As researchers and professionals in drug development, a thorough understanding of a molecule's structural properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for unambiguous structure elucidation and purity assessment. This document synthesizes available spectral data with expert interpretation to provide a comprehensive reference.

The unique structure of this compound, featuring a strained three-membered ring flanked by two carbonyl groups, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and mechanistic studies involving this versatile ketone.

Molecular Structure and Expected Spectroscopic Features

The logical first step in any spectroscopic analysis is to examine the molecule's structure to predict the expected signals. This compound (C₇H₁₀O₂) possesses a plane of symmetry, which simplifies its expected NMR spectra.[2]

-

Symmetry: The molecule is symmetrical around the C1 carbon of the cyclopropane ring. This means the two acetyl groups are chemically equivalent, as are the two methylene (-CH₂-) groups of the cyclopropane ring.

-

Proton Environments (¹H NMR): We anticipate two distinct signals: one for the six equivalent methyl protons and one for the four equivalent cyclopropyl methylene protons.

-

Carbon Environments (¹³C NMR): We expect four distinct signals: one for the quaternary C1 carbon, one for the equivalent C2/C3 methylene carbons, one for the equivalent acetyl methyl carbons, and one for the equivalent carbonyl carbons.

-

Key Functional Groups (IR): The prominent features will be the C=O stretching of the ketone and the C-H stretching of the cyclopropyl and methyl groups. The strained ring may also show characteristic vibrations.

-

Mass Spectrometry (MS): The molecular weight is 126.15 g/mol .[2] Fragmentation is likely to occur via cleavage of the acetyl groups.

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While dedicated peer-reviewed NMR data for this compound is not abundant in public databases, its spectrum can be reliably predicted based on fundamental principles and data from analogous structures like dimethylcyclopropanes.[3][4] The symmetry of the molecule is the key determinant of the number of signals observed.

¹H NMR Spectroscopy (Predicted)

Two signals are expected in the proton NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~2.2 - 2.4 | Singlet (s) | 6H | -C(=O)CH ₃ |

| b | ~1.2 - 1.5 | Singlet (s) | 4H | -CH ₂- (cyclopropyl) |

Causality and Interpretation:

-

Signal 'a' (Methyl Protons): The protons of the two methyl groups are chemically equivalent due to the molecule's symmetry. They are adjacent to a carbonyl group, which is deshielding, thus their signal is expected downfield, typically in the range of 2.2-2.4 ppm. Since there are no adjacent protons, the signal will be a singlet.

-

Signal 'b' (Cyclopropyl Protons): The four protons on the cyclopropane ring are also chemically equivalent. Protons on a cyclopropane ring are known to be highly shielded and typically appear upfield, often below 1.5 ppm.[5] Due to the equivalence of all four protons and the absence of coupling partners, this signal is also predicted to be a singlet. This is a distinguishing feature; in substituted, asymmetric cyclopropanes, these protons would show complex splitting patterns.[6]

¹³C NMR Spectroscopy (Predicted)

Four distinct signals are anticipated in the carbon-13 NMR spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~205 - 210 | C =O (Carbonyl) |

| 2 | ~30 - 35 | C (C=O)₂ (Quaternary C1) |

| 3 | ~25 - 30 | -C H₃ (Methyl) |

| 4 | ~15 - 20 | -C H₂- (Cyclopropyl C2/C3) |

Causality and Interpretation:

-

Carbonyl Carbon (~205-210 ppm): The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom, appearing significantly downfield.

-

Quaternary Carbon (~30-35 ppm): The C1 carbon of the cyclopropane ring is bonded to two carbonyl groups, which deshields it relative to other cyclopropyl carbons.

-

Methyl Carbon (~25-30 ppm): The methyl carbons are in a typical region for acetyl groups.

-

Cyclopropyl Methylene Carbons (~15-20 ppm): The C2 and C3 carbons of the strained ring are shielded and appear upfield.

The following diagram illustrates the relationship between the molecular structure and its predicted NMR signals.

Caption: Structure-to-Spectrum Correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying key functional groups. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |

| ~2950 - 2850 | Medium | C-H Stretch | Methyl C-H |

| ~1700 - 1680 | Strong, Sharp | C=O Stretch | Ketone |

| ~1020 | Medium | Ring Deformation | Cyclopropane Ring |

Causality and Interpretation:

The most diagnostic peak is the intense, sharp absorption band in the region of 1700-1680 cm⁻¹. This is characteristic of the C=O stretching vibration of a saturated ketone. The presence of two acetyl groups on the same carbon may slightly influence this frequency. The C-H stretching vibrations for the cyclopropyl group are expected at slightly higher wavenumbers (>3000 cm⁻¹) compared to the methyl C-H stretches, a feature characteristic of strained ring systems.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, GC-MS data is available.[2][7]

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 126, corresponding to the molecular weight of C₇H₁₀O₂.

-

Major Fragments: The primary fragmentation pathway involves the loss of acetyl groups.

| m/z | Proposed Fragment | Identity |

| 126 | [C₇H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 83 | [M - COCH₃]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Causality and Interpretation:

Upon electron ionization, the molecule readily loses one of its acetyl groups as a radical to form a stable acylium ion at m/z 83. The most common fragmentation, however, is the formation of the highly stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is frequently the most abundant ion (the base peak) in the mass spectra of acetyl-containing compounds.[8]

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following are step-by-step methodologies for acquiring the spectroscopic data discussed.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard 1D proton spectrum using a 30-45° pulse angle.

-

Set an appropriate acquisition time (~3-4 seconds) and a relaxation delay (1-2 seconds).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.

-

Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and record a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) from the final spectrum.

-

Sample Application: Place a small drop of neat this compound (which is an oil) directly onto the ATR crystal.[1]

-

Spectrum Acquisition: Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Protocol 3: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

GC Method:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities. An example program: hold at 70°C for 1 min, then ramp at 10°C/min to 250°C.

-

-

MS Method:

-

Use standard electron ionization (EI) at 70 eV.

-

Scan a mass range appropriate for the analyte (e.g., m/z 40-200).

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its associated mass spectrum to identify the molecular ion and key fragment ions.

References

- 1. This compound | 695-70-5 [amp.chemicalbook.com]

- 2. This compound | C7H10O2 | CID 272129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10 [mdpi.com]

An In-depth Technical Guide to the Physical Properties of 1,1-Diacetylcyclopropane

Abstract

This technical guide provides a comprehensive overview of the physical properties of 1,1-diacetylcyclopropane (CAS No: 695-70-5), a versatile synthetic intermediate. Intended for researchers, scientists, and professionals in drug development, this document delves into the experimental determination and theoretical understanding of its key physical characteristics. The guide covers fundamental properties such as boiling point, density, and solubility, and provides a detailed analysis of its spectral data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed protocols for its synthesis, purification, and safe handling, ensuring scientific integrity and practical utility in a laboratory setting.

Introduction

This compound is a unique bifunctional molecule characterized by a strained cyclopropane ring substituted with two acetyl groups at the geminal position. This structural arrangement imparts distinct chemical reactivity and physical properties, making it a valuable building block in organic synthesis.[1][2] A thorough understanding of its physical properties is paramount for its effective use in designing novel synthetic routes, optimizing reaction conditions, and ensuring safe laboratory practices. This guide aims to be a definitive resource, consolidating critical physical data and experimental methodologies pertinent to this compound.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for a wide range of applications, from reaction setup and solvent selection to purification and storage.

| Property | Value | Source(s) |

| CAS Number | 695-70-5 | [1][3] |

| Molecular Formula | C₇H₁₀O₂ | [1][3] |

| Molecular Weight | 126.15 g/mol | [1][3] |

| Appearance | Oil | [1] |

| Boiling Point | 74.0-74.5 °C at 8 Torr | [1] |

| Density | 1.0253 g/cm³ at 30 °C | [1] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Hexane | [1] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is a cornerstone of chemical characterization. This section provides detailed, field-proven protocols for measuring the key physical constants of this compound.

Boiling Point Determination

The boiling point is a crucial indicator of a liquid's volatility and purity. The Thiele tube method is a reliable technique for determining the boiling point of small quantities of liquid.

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the heat is applied to the side arm.

-

Observation: Heat the Thiele tube gently. Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Measurement

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume.

-

Mass of Empty Pycnometer: Accurately weigh the empty pycnometer.

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it.

-

Calculation: The density is calculated by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Predicted):

-

Cyclopropyl Protons (CH₂): Due to the magnetic anisotropy of the cyclopropane ring, the four protons on the ring are expected to be diastereotopic and appear as a complex multiplet in the upfield region, likely between δ 1.0-1.5 ppm. The geminal and vicinal coupling constants would lead to a complex splitting pattern.

-

Acetyl Protons (CH₃): The six equivalent protons of the two acetyl groups are expected to appear as a sharp singlet in the region of δ 2.2-2.4 ppm.

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon (C=O): The carbonyl carbons of the acetyl groups are expected to resonate significantly downfield, in the range of δ 205-215 ppm.[4]

-

Quaternary Cyclopropyl Carbon (C(C=O)₂): The quaternary carbon of the cyclopropane ring, bonded to the two acetyl groups, would appear in the range of δ 30-40 ppm.

-

Methylene Cyclopropyl Carbons (CH₂): The two equivalent methylene carbons of the cyclopropane ring are expected to be shifted upfield due to the ring strain, appearing in the range of δ 15-25 ppm.[5]

-

Methyl Carbons (CH₃): The methyl carbons of the acetyl groups would appear in the range of δ 25-35 ppm.[4]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

Key Absorptions (Predicted):

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ corresponding to the carbonyl stretching of the ketone groups. The conjugation with the cyclopropane ring may slightly lower this frequency.

-

C-H Stretch (Cyclopropyl): Characteristic C-H stretching vibrations for the cyclopropane ring are expected just above 3000 cm⁻¹ (typically ~3080-3000 cm⁻¹).

-

C-H Stretch (Aliphatic): C-H stretching of the methyl groups will appear in the 2950-2850 cm⁻¹ region.

-

Cyclopropane Ring Deformation: A characteristic absorption band for the cyclopropane ring deformation (ring breathing) is expected around 1020 cm⁻¹.

-

An FTIR spectrum for this compound is available from SpectraBase.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

-

Electron Ionization (EI-MS) Fragmentation (Predicted):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 126.

-

Major Fragmentation Pathways:

-

Loss of an acetyl group (•COCH₃, 43 Da) to give a fragment at m/z = 83.

-

Loss of a methyl group (•CH₃, 15 Da) from an acetyl group to give a fragment at m/z = 111.

-

Cleavage of the cyclopropane ring can lead to various smaller fragments.

-

-

A GC-MS spectrum is available for this compound, which can provide experimental fragmentation data.[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the alkylation of a β-diketone precursor.

Synthetic Protocol

A plausible synthetic route involves the reaction of acetylacetone with 1,2-dibromoethane in the presence of a base. A more common and often higher-yielding approach for similar structures involves the reaction of a malonic ester derivative with a dihaloalkane followed by further transformations.[7][8]

Caption: A general synthetic pathway to 1,1-disubstituted cyclopropanes.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to obtain high-purity this compound. Flash column chromatography is an effective method.

-

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

-

Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

-

Column Packing: The silica gel is packed into a column as a slurry in the initial, least polar eluent.

-

Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent and loaded onto the top of the silica gel bed.

-

Elution: The mobile phase is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

-

Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Safety, Handling, and Storage

Proper safety precautions are crucial when working with any chemical, including this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Health Hazards: As a diketone, it may cause skin and eye irritation. Inhalation of vapors should be avoided.[9] Cyclopropane derivatives can have anesthetic effects at high concentrations.[10][11][12]

-

Fire Safety: While specific flammability data is not available, it should be treated as a potentially combustible liquid. Keep away from heat, sparks, and open flames.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists engaged in research and development. A comprehensive understanding of these properties is essential for the safe and effective application of this versatile synthetic intermediate in the advancement of chemical synthesis and drug discovery.

References

- 1. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C7H10O2 | CID 272129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. orgsyn.org [orgsyn.org]

- 8. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]

- 9. nj.gov [nj.gov]

- 10. nj.gov [nj.gov]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. Cyclopropane - Wikipedia [en.wikipedia.org]

- 13. butte-keenan.newlook.safecollegessds.com [butte-keenan.newlook.safecollegessds.com]

An In-depth Technical Guide to 1-(1-acetylcyclopropyl)ethanone (1,1-Diacetylcyclopropane)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 1-(1-acetylcyclopropyl)ethanone, a versatile building block bearing the geminal diacetyl-substituted cyclopropane moiety. As Senior Application Scientists, our goal is to present not just a collection of data, but a cohesive narrative that explains the "why" behind the "how," offering field-proven insights into the synthesis, characterization, and strategic application of this valuable synthetic intermediate.

Nomenclature and Physicochemical Properties

The compound commonly known as 1,1-diacetylcyclopropane is systematically named 1-(1-acetylcyclopropyl)ethanone according to IUPAC nomenclature.[1] Throughout this guide, both names will be used interchangeably for clarity.

Table 1: Physicochemical Properties of 1-(1-acetylcyclopropyl)ethanone

| Property | Value | Source |

| IUPAC Name | 1-(1-acetylcyclopropyl)ethanone | [1] |

| Synonyms | This compound, Diacetylcyclopropane | [1] |

| CAS Number | 695-70-5 | [1] |

| Molecular Formula | C₇H₁₀O₂ | [1] |

| Molecular Weight | 126.15 g/mol | [1] |

| Appearance | Oil | [2] |

| Boiling Point | 74.0-74.5 °C at 8 Torr | |

| Density | 1.0253 g/cm³ at 30 °C |

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. A robust and scalable approach involves the initial construction of the cyclopropane ring with appropriate functional group handles, followed by their conversion to the desired acetyl groups.

Synthesis of the Precursor: Cyclopropane-1,1-dicarboxylic Acid

A logical and well-documented starting point is the synthesis of cyclopropane-1,1-dicarboxylic acid. The procedure detailed in Organic Syntheses provides a reliable method for obtaining this key intermediate.[3]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid [3]

-

Rationale: This method utilizes a phase-transfer catalyzed reaction between diethyl malonate and 1,2-dibromoethane in a strongly basic aqueous solution. The phase-transfer catalyst, triethylbenzylammonium chloride, is crucial for transporting the malonate anion from the aqueous phase to the organic phase where the alkylation reaction occurs. This one-pot reaction, which includes the in-situ saponification of the ester groups, is efficient and avoids the difficult purification of the intermediate diethyl 1,1-cyclopropanedicarboxylate.

-

Step-by-Step Procedure:

-

To a vigorously stirred 50% aqueous sodium hydroxide solution, add triethylbenzylammonium chloride.

-

To this suspension, add a mixture of diethyl malonate and 1,2-dibromoethane.

-

Stir the mixture vigorously for 2 hours. A moderate exotherm is expected.

-

After the reaction, transfer the contents to a larger flask, cool to 15 °C, and carefully acidify with concentrated hydrochloric acid.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting residue is triturated with benzene to afford crystalline cyclopropane-1,1-dicarboxylic acid.

-

Diagram 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Caption: Phase-transfer catalyzed synthesis of the key precursor.

Conversion to this compound

With the diacid in hand, the next stage involves the introduction of the two methyl groups to form the diketone. A standard and effective method is the conversion of the dicarboxylic acid to the corresponding diacyl chloride, followed by reaction with an appropriate organometallic reagent.

Experimental Protocol: Synthesis of this compound

-

Rationale: The carboxylic acid groups are first converted to the more reactive acyl chlorides using a chlorinating agent like thionyl chloride or oxalyl chloride. This is a crucial activation step. The subsequent reaction with a soft organometallic reagent, such as a Gilman cuprate (lithium dimethylcuprate), is preferred over more reactive Grignard or organolithium reagents. Gilman reagents are known to react selectively with acyl chlorides to form ketones, with a lower propensity for over-addition to the ketone product to form a tertiary alcohol.[4][5][6]

-

Step-by-Step Procedure:

-

Formation of Cyclopropane-1,1-dicarbonyl dichloride:

-

Suspend cyclopropane-1,1-dicarboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF).

-

Add oxalyl chloride or thionyl chloride dropwise at room temperature.

-

Stir the reaction mixture until the evolution of gas ceases and the solution becomes clear.

-

Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude diacyl chloride.

-

-

Reaction with Lithium Dimethylcuprate:

-

Prepare lithium dimethylcuprate (Gilman reagent) in a separate flask at low temperature (typically -78 °C) by adding two equivalents of methyllithium to one equivalent of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Dissolve the crude cyclopropane-1,1-dicarbonyl dichloride in a dry, inert solvent.

-

Add the solution of the diacyl chloride dropwise to the freshly prepared Gilman reagent at -78 °C.

-

Allow the reaction to stir at low temperature for a specified period, then warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

-

-

Diagram 2: Conversion of the Diacid to the Diketone

Caption: Two-step conversion to the target diketone.

Spectroscopic Characterization

Unambiguous characterization of this compound is essential for confirming its identity and purity. The following data represents a combination of experimentally observed and predicted spectroscopic features.

Table 2: Spectroscopic Data for 1-(1-acetylcyclopropyl)ethanone

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm): 2.1-2.3 (s, 6H, 2 x COCH₃), 1.2-1.4 (s, 4H, 2 x CH₂ of cyclopropane). The singlet for the cyclopropyl protons is due to the high symmetry of the molecule. |